![molecular formula C18H19ClFN3O B2891412 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882081-57-4](/img/structure/B2891412.png)
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains chlorophenyl and fluorophenyl groups .
Molecular Structure Analysis
The molecule contains a piperazine ring, which is a heterocyclic amine, attached to a 4-chlorophenyl group and a 4-fluorophenyl group via an acetamide linkage . The presence of the chlorine and fluorine atoms suggests that the compound might have interesting electronic properties due to the electronegativity of these halogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . The presence of the halogens and the piperazine ring suggest that it might have a relatively high molecular weight and could be quite polar .Applications De Recherche Scientifique
Synthesis and Molecular Docking
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Molecular docking studies suggest these compounds may serve as leads for designing anticancer molecules due to their significant activity and docking scores within the binding pocket of targeted proteins (Mehta et al., 2019).
Antimicrobial and Anticancer Potentials
These derivatives exhibit remarkable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and show good anticancer activity, although lower than standard drugs such as 5-fluorouracil and tomudex. This highlights their potential as therapeutic agents in treating microbial infections and cancer (Mehta et al., 2019).
X-ray Powder Diffraction Characterization
N-derivatives of similar compounds have been characterized by X-ray powder diffraction, marking them as potential pesticides. This characterization includes experimental peak positions, relative intensities, d values, Miller indices, and unit-cell parameters, underscoring the utility of these derivatives in agricultural applications (Olszewska et al., 2011).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A series of acetamide derivatives has shown higher anticancer activity than their precursors, with some exhibiting cytotoxic activity surpassing Staurosporine against breast cancer T-47D cell line. These compounds also showed inhibitory activity comparable to Sorafenib, a known cancer treatment, against VEGFR-2, indicating their potential in cancer therapy through targeted inhibition of cancer cell growth pathways (Hassan et al., 2021).
Synthesis and Evaluation as CNS Agents
New N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and evaluated for their central nervous system (CNS) activities. Molecular docking studies revealed that these compounds dock into the GABAA receptor binding pocket, suggesting their potential as anxiolytic and skeletal muscle relaxant agents (Verma et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-(4-chlorophenyl)piperazine , have been found to interact with the serotonin receptor Htr3a . This receptor plays a crucial role in the transmission of signals in the nervous system.
Biochemical Pathways
Given its potential interaction with the serotonin receptor, it can be inferred that this compound may influence serotonin signaling pathways, which are involved in various physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function .
Result of Action
Compounds with similar structures have been found to exhibit anticancer activity, inducing apoptosis in cancer cells
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBVBMSBIXJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

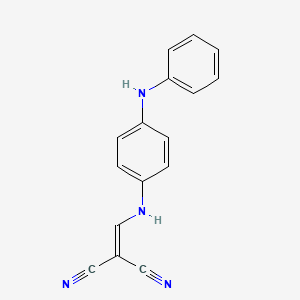
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)

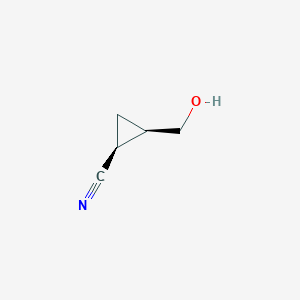
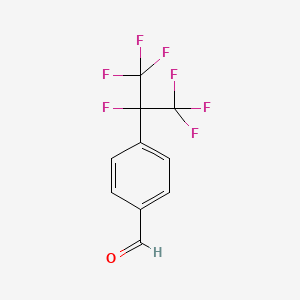
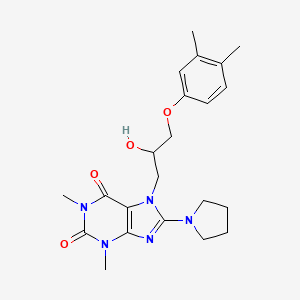

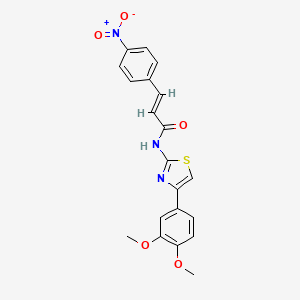
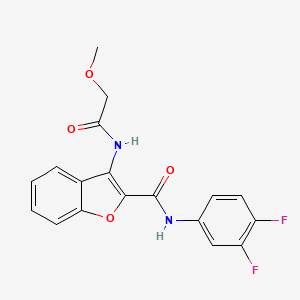
![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
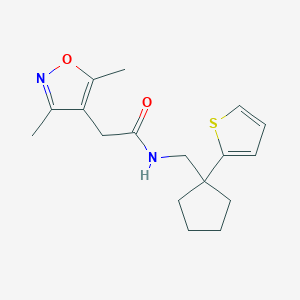
![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)
